Cas no 2171730-35-9 (4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-1-methylpiperazine-2-carboxylic acid)

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-1-methylpiperazine-2-carboxylic acid is a specialized chemical compound featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a furan-2-carbonyl moiety linked to a 1-methylpiperazine-2-carboxylic acid scaffold. This structure is particularly useful in peptide synthesis and medicinal chemistry due to the Fmoc group’s orthogonal protection properties, enabling selective deprotection under mild basic conditions. The furan-2-carbonyl and piperazine components enhance solubility and reactivity, making it suitable for conjugation and derivatization. Its well-defined reactivity profile and stability under standard synthetic conditions make it a valuable intermediate for constructing complex molecular architectures, particularly in drug discovery and bioconjugation applications.
4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-1-methylpiperazine-2-carboxylic acid structure
2171730-35-9 structure
Product Name:4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-1-methylpiperazine-2-carboxylic acid
CAS No:2171730-35-9
MF:C26H25N3O6
MW:475.493206739426
CID:6244421
PubChem ID:165809757
Update Time:2025-05-22

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-1-methylpiperazine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-1-methylpiperazine-2-carboxylic acid
    • 2171730-35-9
    • 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)furan-2-carbonyl]-1-methylpiperazine-2-carboxylic acid
    • EN300-1499469
    • Inchi: 1S/C26H25N3O6/c1-28-11-12-29(14-22(28)25(31)32)24(30)23-21(10-13-34-23)27-26(33)35-15-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-10,13,20,22H,11-12,14-15H2,1H3,(H,27,33)(H,31,32)
    • InChI Key: YXWSZTNPWSPLHC-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=COC=1C(N1CCN(C)C(C(=O)O)C1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 475.17433553g/mol
  • Monoisotopic Mass: 475.17433553g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 6
  • Complexity: 786
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 112Ų

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-1-methylpiperazine-2-carboxylic acid Pricemore >>

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4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-1-methylpiperazine-2-carboxylic acid Related Literature

Additional information on 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-1-methylpiperazine-2-carboxylic acid

Research Brief on 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-1-methylpiperazine-2-carboxylic acid (CAS: 2171730-35-9)

The compound 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-1-methylpiperazine-2-carboxylic acid (CAS: 2171730-35-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

Recent studies have highlighted the role of this compound as a key intermediate in the synthesis of peptide-based therapeutics. The presence of the fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and the furan-2-carbonyl moiety makes it particularly useful in solid-phase peptide synthesis (SPPS). Researchers have successfully utilized this compound to develop novel peptide conjugates with enhanced stability and bioavailability, which are critical for targeting specific biological pathways.

In terms of biological activity, preliminary in vitro studies have demonstrated that derivatives of 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-1-methylpiperazine-2-carboxylic acid exhibit promising inhibitory effects on certain enzymes involved in inflammatory and oncogenic pathways. For instance, a recent publication in the Journal of Medicinal Chemistry reported that this compound showed moderate activity against protein kinase C (PKC) isoforms, suggesting its potential as a lead compound for the development of kinase inhibitors.

Further investigations into the pharmacokinetic properties of this compound are currently underway. Early-stage animal studies have indicated that it possesses favorable absorption and distribution profiles, although further optimization may be required to improve its metabolic stability. Researchers are also exploring its potential as a prodrug, leveraging the Fmoc group for controlled release in targeted drug delivery systems.

The synthesis of 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-1-methylpiperazine-2-carboxylic acid has been optimized in recent years, with several research groups reporting high-yield routes that are scalable for industrial production. Key advancements include the use of microwave-assisted synthesis and green chemistry principles to reduce reaction times and minimize environmental impact. These improvements are expected to facilitate the broader adoption of this compound in pharmaceutical manufacturing.

In conclusion, 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-1-methylpiperazine-2-carboxylic acid represents a versatile and promising scaffold in medicinal chemistry. Its unique structural features and demonstrated biological activities make it a valuable candidate for further research and development. Future studies should focus on elucidating its mechanism of action, optimizing its pharmacological properties, and exploring its potential in combination therapies.

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